N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound characterized by the presence of a bromophenyl group and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a dicarbonyl compound under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the thiomorpholine derivative with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiomorpholine ring, potentially converting them to alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions that facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the thiomorpholine ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the thiomorpholine ring might interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide: Contains a fluorine atom on the phenyl ring.
N-(4-methylphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide: Features a methyl group on the phenyl ring.
Uniqueness
The presence of the bromine atom in N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can influence its reactivity and interactions compared to its analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity, potentially making it more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-10(15)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGISBIKRVJKILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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